Lithium;tris(2-methylpropyl)boranuide
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Overview
Description
Lithium;tris(2-methylpropyl)boranuide is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of lithium and boron atoms, with three 2-methylpropyl groups attached to the boron atom. Its structure and reactivity make it a valuable reagent in organic synthesis and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;tris(2-methylpropyl)boranuide typically involves the reaction of lithium hydride with tris(2-methylpropyl)borane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The process can be summarized as follows:
LiH+B(2-methylpropyl)3→LiB(2-methylpropyl)3+H2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Lithium;tris(2-methylpropyl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Boron oxides and related compounds.
Reduction: Reduced organic compounds.
Substitution: Substituted boron compounds with various functional groups.
Scientific Research Applications
Lithium;tris(2-methylpropyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of lithium;tris(2-methylpropyl)boranuide involves its interaction with various molecular targets and pathways. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. Its ability to donate and accept electrons makes it a versatile reagent in organic synthesis. The molecular targets include enzymes and other proteins, where it can modulate their activity and function.
Comparison with Similar Compounds
Lithium triethylborohydride: Similar in structure but with ethyl groups instead of 2-methylpropyl groups.
Lithium triisopropylborohydride: Contains isopropyl groups, offering different steric and electronic properties.
Lithium tris(trimethylsilyl)borohydride: Features trimethylsilyl groups, providing unique reactivity.
Uniqueness: Lithium;tris(2-methylpropyl)boranuide is unique due to the presence of 2-methylpropyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and other research areas.
Properties
CAS No. |
63717-73-7 |
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Molecular Formula |
C12H28BLi |
Molecular Weight |
190.1 g/mol |
IUPAC Name |
lithium;tris(2-methylpropyl)boranuide |
InChI |
InChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1 |
InChI Key |
YVCWICIWDWMHQO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C |
Origin of Product |
United States |
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